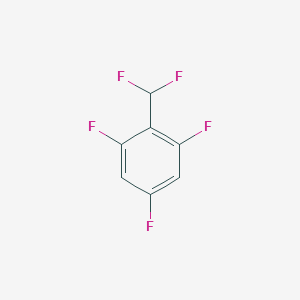

2-(Difluoromethyl)-1,3,5-trifluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBTXMURKRFVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592954 | |

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214338-85-8 | |

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Initial Synthesis of 2-(Difluoromethyl)-1,3,5-trifluorobenzene

Abstract

The difluoromethyl (CHF₂) group is a substituent of profound importance in modern medicinal and agrochemical development, prized for its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties.[1] This guide provides an in-depth technical overview of the initial synthesis of 2-(difluoromethyl)-1,3,5-trifluorobenzene, a valuable fluorinated building block. The primary and most efficient synthetic route proceeds via the deoxofluorination of its aldehyde precursor, 2,4,6-trifluorobenzaldehyde. We will explore the causality behind reagent selection, present a detailed, field-proven protocol using a modern, safer fluorinating agent, and provide the necessary mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Difluoromethyl Group

The incorporation of fluorine into organic molecules is a cornerstone strategy for modulating the physicochemical and biological properties of active compounds.[2] Among the various fluorinated motifs, the difluoromethyl (CHF₂) group has garnered significant interest for its distinctive electronic properties.[3] It serves as a bioisosteric replacement for hydroxyl or thiol groups and can participate in hydrogen bonding, enhancing binding affinity to biological targets while improving metabolic stability and lipophilicity.[1]

The synthesis of molecules like 2-(difluoromethyl)-1,3,5-trifluorobenzene provides a key scaffold for introducing this valuable group into more complex molecular architectures. The most direct and widely adopted method for creating the Ar-CHF₂ moiety is the deoxofluorination of the corresponding aromatic aldehyde (Ar-CHO).[3] This guide focuses on this transformation, specifically starting from the commercially available 2,4,6-trifluorobenzaldehyde.[4]

The Precursor: 2,4,6-Trifluorobenzaldehyde

The logical and commercially practical starting point for this synthesis is 2,4,6-trifluorobenzaldehyde. This crystalline solid serves as a versatile building block in its own right for creating complex fluorinated molecules for pharmaceuticals, agrochemicals, and materials science.[4] Its electron-deficient nature, a result of the three strongly electron-withdrawing fluorine atoms on the aromatic ring, influences the reactivity of the aldehyde group and must be considered when selecting the appropriate deoxofluorination conditions.

Deoxofluorination: A Comparative Overview of Key Reagents

The conversion of a carbonyl group to a geminal difluoride is a powerful transformation in organofluorine chemistry. The choice of reagent is critical and is dictated by a balance of reactivity, thermal stability, safety, and substrate scope. While classic reagents laid the groundwork, modern alternatives have been developed to overcome significant safety and handling challenges.[5][6]

| Reagent | Acronym / Name | Physical State | Key Advantages | Key Disadvantages & Safety Concerns |

| Diethylaminosulfur Trifluoride | DAST | Colorless to yellow oil[7][8] | Highly effective and widely used for converting aldehydes to gem-difluorides.[9] | Thermally unstable; can decompose explosively above 90°C.[9] Highly sensitive to moisture, releasing toxic HF. Requires careful handling. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Liquid | More thermally stable than DAST, offering a better safety profile for scale-up.[10] | Still moisture-sensitive and can be expensive. |

| (Diethylamino)difluorosulfinium tetrafluoroborate | XtalFluor-E | Crystalline solid[5] | High thermal stability, not shock-sensitive, and can be handled in air for short periods.[6] Compatible with standard glass equipment as it does not generate free HF under anhydrous conditions.[5] | Often requires a fluoride source or promoter (e.g., Et₃N·3HF) for optimal reactivity.[5][11] |

| 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | Fluolead | Crystalline solid[12] | Exceptional thermal stability (up to 150-260°C) and unusually resistant to aqueous hydrolysis.[13][14] Highly selective and efficient for a broad range of substrates.[2][12] | Can be more expensive than traditional reagents; requires acid conditions (e.g., HF-pyridine) for enhanced reactivity.[12] |

For the synthesis of 2-(difluoromethyl)-1,3,5-trifluorobenzene, particularly in a research and development setting, the use of a modern, crystalline reagent like XtalFluor-E is highly recommended. Its superior safety profile, ease of handling, and proven efficacy with aromatic aldehydes make it a trustworthy and reliable choice.[3][6]

The Deoxofluorination Mechanism

The conversion of an aldehyde to a geminal difluoride using an aminosulfurane-type reagent like DAST or a difluorosulfinium salt like XtalFluor-E proceeds through a well-understood, albeit presumed, polar mechanism.[15][16] The process involves the activation of the carbonyl oxygen, followed by two sequential nucleophilic fluoride displacements.

-

Activation: The aldehyde's carbonyl oxygen acts as a Lewis base, attacking the electrophilic sulfur center of the fluorinating agent.

-

Intermediate Formation: This attack forms an alkoxyaminosulfur difluoride intermediate (in the case of DAST) or a similar activated species.

-

Fluoride Attack & Elimination: A fluoride ion attacks the now highly electrophilic carbonyl carbon. The reaction is driven forward by the irreversible elimination of a stable byproduct, such as thionyl fluoride (SOF₂) or a related sulfur-oxygen species, which involves the formation of a very strong S=O bond.[15]

Caption: Generalized mechanism for aldehyde deoxofluorination.

Recommended Synthetic Protocol using XtalFluor-E

This protocol is adapted from established procedures for the deoxofluorination of aromatic aldehydes using XtalFluor-E and is designed to be a self-validating system with clear steps and expected outcomes.[11][17]

Materials and Equipment

-

Chemicals:

-

2,4,6-Trifluorobenzaldehyde

-

XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexanes or Pentane)

-

-

Equipment:

-

Round-bottom flask or PTFE conical tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

TLC plates and visualization chamber (UV light)

-

Step-by-Step Procedure

Caption: Experimental workflow for deoxofluorination.

-

Reaction Setup: To a dried, argon-flushed polytetrafluoroethylene (PTFE) or glass reaction vessel, add 2,4,6-trifluorobenzaldehyde (1.0 mmol).[11]

-

Reagent Addition: Under a positive pressure of argon, add triethylamine trihydrofluoride (Et₃N·3HF, 3.0 mmol, 3.0 equiv) followed by the solid XtalFluor-E (1.5 mmol, 1.5 equiv).[11] The reaction is often run under highly concentrated or solvent-free conditions.[17]

-

Reaction Execution: Vigorously stir the resulting mixture at room temperature for 18-24 hours under an argon atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the phases and extract the aqueous layer three times with diethyl ether (Et₂O).[11]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or pentane, to yield the pure product.[11]

Safety Precautions

-

Inert Atmosphere: All air- and water-sensitive reagents must be handled under an inert atmosphere of argon or nitrogen.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards: XtalFluor-E is stable but should be handled with care. Triethylamine trihydrofluoride is corrosive and releases HF upon contact with strong acids; handle in a well-ventilated fume hood.

-

Quenching: The quenching step with NaHCO₃ is exothermic and releases gas. Perform this step slowly and with caution.

Characterization of the Final Product

Validation of the final product, 2-(difluoromethyl)-1,3,5-trifluorobenzene, is crucial. The following analytical techniques are standard for full characterization:

-

¹H NMR: The proton in the CHF₂ group should appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF).

-

¹⁹F NMR: This is the most definitive technique. One would expect to see two signals:

-

A signal for the two equivalent fluorine atoms of the CHF₂ group, which will appear as a doublet due to coupling with the proton (²JFH).

-

A signal for the three equivalent fluorine atoms on the aromatic ring.

-

-

¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). The aromatic carbons will also show coupling to their attached fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.[11]

By performing this synthesis and subsequent characterization, researchers can be confident in the identity and purity of the 2-(difluoromethyl)-1,3,5-trifluorobenzene produced, ensuring its suitability for subsequent steps in a drug development pipeline.

References

- He, G., Xiao, X., Jin, H.-Z., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron, 83, 131963.

- Thibeault, O., Ouellet-Du Berger, M.-R., Gonay, M., & Paquin, J.-F. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry.

- Aldehyde to Difluoro. Common Organic Chemistry. (n.d.).

- Thibeault, O., Ouellet-Du Berger, M.-R., Gonay, M., & Paquin, J.-F. (2023). Supporting Information: Room Temperature Deoxofluorination of Aromatic Aldehydes with XtalFluor-E under Highly Concentrated Conditions. The Royal Society of Chemistry.

- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry, 64(19), 7048-7054.

- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. (n.d.).

- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. (2020).

- Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry. (n.d.).

- DAST. Enamine. (n.d.).

- Fluolead Request PDF.

- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin

- Fluorination with aminosulfuranes. Wikipedia. (n.d.).

- Deoxyfluorination: A Detailed Overview Of Recent Developments.

- 4-tert-butyl-2, 6-dimethyl phenylsulfur trifluoride. (n.d.).

- Thibeault, O., Ouellet-Du Berger, M.-R., Gonay, M., & Paquin, J.-F. (2023).

- Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. (2024).

- Xtalfluor Reagents. Manchester Organics. (n.d.).

- 2,4,6-Trifluorobenzaldehyde. Chem-Impex. (n.d.).

- Nucleophilic trifluoromethylation and difluorination of substituted aromatic aldehydes with Ruppert's and Deoxofluor (TM) reagents.

- Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199-18205.

- Fluorin

- FLUOLEAD™. UBE. (n.d.).

- Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. (2025).

- 2,4,6-Trifluorobenzaldehyde 58551-83-0. TCI Chemicals. (n.d.).

- 2,3,6-Trifluorobenzaldehyde. Chem-Impex. (n.d.).

- Bos, M., Poisson, T., Pannecoucke, X., Charette, A. B., & Jubault, P. (2017). Recent Progress Toward the Synthesis of Trifluoromethyl- and Difluoromethyl-Substituted Cyclopropanes. Chemistry, 23(21), 4950-4961.

- 2,4,6-Trifluorobenzaldehyde. Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- Tlili, A., & Billard, T. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

- Prakash, G. K. S., & Hu, J. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

- 2,4,6-Trifluorobenzaldehyde. PubChem. (n.d.).

- Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 5.

- 1,3,5-Trifluorobenzene synthesis. ChemicalBook. (n.d.).

- The preparation of 1,2,3-trifluorobenzene and of 2,3- and 2,6-difluorophenyl compounds.

- Synthetic method of 1,2, 4-trifluorobenzene.

- The preparation of 1,2,3-trifluorobenzene and of 2,3- and 2,6-difluorophenyl compounds. RSC Publishing. (1965).

- How to Synthesize 1,3,5-Trifluorobenzene?. Guidechem. (n.d.).

- A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transform

- Han, J., et al. (2021). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. aspirasci.com [aspirasci.com]

- 3. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 8. DAST - Enamine [enamine.net]

- 9. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]

- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ube.es [ube.es]

- 15. reddit.com [reddit.com]

- 16. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 17. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(difluoromethyl)-1,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethyl)-1,3,5-trifluorobenzene is a unique fluorinated aromatic compound with potential applications in medicinal chemistry, agrochemicals, and materials science. The strategic placement of a difluoromethyl group and three fluorine atoms on the benzene ring is expected to confer distinct electronic properties, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, grounded in data from structurally analogous molecules and computational predictions. Due to the limited availability of direct experimental data for 2-(difluoromethyl)-1,3,5-trifluorobenzene, this document emphasizes the rationale behind the estimated properties and details the established experimental protocols for their empirical determination.

Introduction: The Significance of Strategic Fluorination

The introduction of fluorine into organic molecules is a cornerstone of modern chemical design, profoundly influencing a compound's metabolic stability, binding affinity, and bioavailability. The difluoromethyl (CHF₂) group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. When combined with the electron-withdrawing nature of fluorine atoms on the aromatic ring, as in 2-(difluoromethyl)-1,3,5-trifluorobenzene, the resulting molecule presents a unique electronic and steric profile. This guide serves as a technical resource for researchers, providing a robust framework for understanding and utilizing this compound in various research and development contexts. Given the current scarcity of empirical data, this document provides a combination of computationally predicted values and estimations derived from well-characterized structural analogs.

Molecular Structure and Core Properties

The foundational characteristics of 2-(difluoromethyl)-1,3,5-trifluorobenzene are derived from its molecular structure. These computed properties provide a baseline for understanding its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₅ | Calculated |

| Molecular Weight | 182.09 g/mol | Calculated |

| IUPAC Name | 1,3,5-trifluoro-2-(difluoromethyl)benzene | --- |

| CAS Number | Not Assigned | --- |

| Canonical SMILES | C1(=C(C(=C(C=C1F)F)F)C(F)F) | --- |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 2-(difluoromethyl)-1,3,5-trifluorobenzene. These values are derived from computational models and should be confirmed by experimental measurement.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Boiling Point | ~110-125 °C | Expected to be intermediate between 1,3,5-trifluorobenzene (75-76 °C) and 1,3,5-tris(trifluoromethyl)benzene (120 °C). The CHF₂ group is less fluorinated and has a lower molecular weight than a CF₃ group, suggesting a slightly lower boiling point than the latter.[1] |

| Melting Point | < -20 °C | The asymmetrical substitution pattern is likely to disrupt crystal lattice packing, leading to a low melting point. For comparison, 1,3,5-trifluorobenzene has a melting point of -5.5 °C. |

| Density | ~1.45 g/mL at 25 °C | The high fluorine content will result in a density significantly greater than water. This is consistent with the densities of 1,3,5-trifluorobenzene (1.277 g/mL) and 1,3,5-tris(trifluoromethyl)benzene (1.514 g/mL).[1] |

| Solubility in Water | Low / Insoluble | Highly fluorinated organic compounds are characteristically hydrophobic. Insoluble in water.[2] |

| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | The difluoromethyl group and fluorine atoms will increase lipophilicity compared to benzene. The value is estimated to be higher than that of 1,3,5-trifluorobenzene (LogP = 2.2). |

| Refractive Index | ~1.39 - 1.42 | Expected to be in a similar range to other fluorinated benzenes, such as 1,3,5-trifluorobenzene (n20/D 1.414). |

Synthesis and Spectroscopic Characterization

While a specific synthesis for 2-(difluoromethyl)-1,3,5-trifluorobenzene is not prominently reported, a plausible synthetic route can be proposed based on established methodologies for the synthesis of difluoromethyl aromatic compounds.

Proposed Synthetic Pathway

A potential route could involve the difluoromethylation of a suitable 1,3,5-trifluorobenzene-based precursor. For example, the conversion of a corresponding aldehyde or carboxylic acid derivative.

Caption: Proposed synthesis of 2-(difluoromethyl)-1,3,5-trifluorobenzene.

Spectroscopic Characterization

Confirmation of the structure of 2-(difluoromethyl)-1,3,5-trifluorobenzene would rely on a combination of spectroscopic techniques:

-

¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds. The spectrum would be expected to show distinct signals for the fluorine atoms on the aromatic ring and the two fluorine atoms of the difluoromethyl group, with characteristic coupling constants.

-

¹H NMR Spectroscopy: The proton of the difluoromethyl group would appear as a triplet due to coupling with the two adjacent fluorine atoms. The aromatic protons would also show characteristic splitting patterns based on their coupling to adjacent fluorine atoms.

-

¹³C NMR Spectroscopy: The carbon of the difluoromethyl group would exhibit a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms. The aromatic carbons would also show couplings to the fluorine atoms.

-

Mass Spectrometry: This would be used to confirm the molecular weight and fragmentation pattern of the compound.

Experimental Protocols for Physicochemical Property Determination

The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of a liquid compound like 2-(difluoromethyl)-1,3,5-trifluorobenzene.

Determination of Boiling Point (Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure. This method relies on observing this equilibrium in a small-scale setup.

Methodology:

-

A small amount of the sample liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end down into the fusion tube.

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated, causing air to escape from the capillary tube.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the oil is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for boiling point determination using the Thiele tube method.

Determination of Density (Pycnometer Method)

Principle: Density is the mass per unit volume. This method involves accurately measuring the mass of a known volume of the liquid.

Methodology:

-

A clean, dry pycnometer (a small glass flask with a precise volume) is accurately weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to reach thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Sources

Introduction: The Structural Elucidation of a Novel Fluorinated Aromatic

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(difluoromethyl)-1,3,5-trifluorobenzene

In the landscape of drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical and physical properties. Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, binding affinity, and lipophilicity. The compound 2-(difluoromethyl)-1,3,5-trifluorobenzene represents a molecule of interest, combining the features of an aromatic core with two distinct types of fluorine environments: aromatic C-F and a difluoromethyl (CHF₂) group.

This technical guide provides a comprehensive overview of the analytical methodologies required to unequivocally confirm the structure and purity of 2-(difluoromethyl)-1,3,5-trifluorobenzene. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logic behind the spectroscopic journey. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers a unique and complementary piece of the structural puzzle, and their integrated analysis provides a self-validating system for absolute structural confirmation.

Molecular Structure and Symmetry Analysis

Before delving into spectroscopic data, a foundational analysis of the molecule's structure is essential. This predictive exercise allows us to anticipate the complexity of the resulting spectra.

Structure:

Caption: Molecular structure of 2-(difluoromethyl)-1,3,5-trifluorobenzene.

-

Symmetry: The molecule possesses a C₂ axis of symmetry passing through the C4-H and C1-C(CHF₂) bond axis. This symmetry renders the fluorine atoms at positions 3 and 5 equivalent. Likewise, the two fluorine atoms on the difluoromethyl group are equivalent.

-

¹H NMR Prediction: Two distinct proton environments are expected: the aromatic proton at C4 and the single proton on the difluoromethyl group.

-

¹⁹F NMR Prediction: Two distinct fluorine environments are expected: the two equivalent aromatic fluorines at C3 and C5, and the two equivalent fluorines of the difluoromethyl group. The fluorine at C1 is unique. Correction: The initial prompt implies a 1,3,5-trifluoro substitution pattern with a difluoromethyl at position 2. This creates a plane of symmetry. Therefore, there are three distinct fluorine environments: F1, F3/F5, and the two equivalent fluorines on the CHF₂ group.

-

¹³C NMR Prediction: Four distinct carbon environments are expected in the aromatic region (C1, C2/C6, C3/C5, C4) and one for the difluoromethyl carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework of the molecule. The large chemical shift range and high sensitivity of the ¹⁹F nucleus provide exceptionally detailed structural information.[1][2]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of chloroform-d is standard for its good solubilizing power and well-defined residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference. For ¹⁹F NMR, a common external reference is CFCl₃ (0 ppm), or a secondary internal standard like hexafluorobenzene (-164.9 ppm) can be used for convenience.[2][3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectra initially, followed by a proton-coupled spectrum to observe the crucial ¹H-¹⁹F coupling patterns. The wide spectral width (~250 ppm) must be accommodated.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling (e.g., using a WALTZ-16 sequence). Due to the lower natural abundance of ¹³C and C-F coupling, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a direct count of non-equivalent protons and their coupling partners.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.0 - 7.3 | Triplet of triplets (tt) | JHF(ortho) ≈ 8-10 Hz, JHF(meta) ≈ 5-7 Hz | Ar-H (1H, at C4) |

| ~ 6.6 - 6.9 | Triplet (t) | JHF ≈ 55-60 Hz | CH F₂ (1H) |

-

Expert Rationale: The aromatic proton is coupled to the two ortho-fluorines (F3, F5) and the two meta-fluorines (on the CHF₂ group), resulting in a triplet of triplets. The difluoromethyl proton is coupled to the two adjacent fluorine atoms, giving a characteristic triplet with a large coupling constant, a hallmark of geminal H-F coupling.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

¹⁹F NMR is exceptionally sensitive to the electronic environment, making it a powerful diagnostic tool.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -105 to -115 | Multiplet | - | Ar-F (2F, at C3, C5) |

| ~ -120 to -130 | Doublet of triplets (dt) | JFH ≈ 55-60 Hz, JFF(meta) ≈ 20 Hz | CF ₂H (2F) |

| ~ -155 to -165 | Singlet (broad) | - | Ar-F (1F, at C1) |

-

Expert Rationale: Aromatic fluorine chemical shifts typically appear between -100 and -170 ppm.[2] The fluorines at C3 and C5 are coupled to the aromatic proton (H4) and the fluorines on the side chain, leading to a complex multiplet. The difluoromethyl fluorines show a large coupling to their geminal proton, resulting in a doublet. This doublet is further split into triplets by the two meta aromatic fluorines (F3, F5). The fluorine at C1 is shielded and has no direct coupling partners, appearing as a broad singlet.

Caption: Key ¹H-¹⁹F and ¹⁹F-¹⁹F coupling interactions in the molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The ¹³C spectrum reveals the carbon skeleton and is profoundly influenced by C-F coupling.

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 160 - 165 | Triplet (t), ¹JCF ≈ 240-250 Hz | C 3 / C 5 |

| ~ 135 - 140 | Multiplet | C 1 |

| ~ 115 - 125 | Triplet (t), ¹JCF ≈ 235-245 Hz | C HF₂ |

| ~ 110 - 115 | Triplet of triplets (tt) | C 4 |

| ~ 100 - 105 | Multiplet | C 2 / C 6 |

-

Expert Rationale: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF) and appear as multiplets. The C3/C5 and CHF₂ carbons will be prominent triplets. The signals for C1, C2/C6, and C4 will also be split by two- and three-bond couplings to fluorine, resulting in more complex multiplets.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry provides the crucial confirmation of molecular weight and offers insights into the molecule's stability and fragmentation pathways under energetic conditions.

Experimental Protocol: GC-MS with Electron Ionization (EI)

This workflow is standard for volatile, thermally stable organic compounds.

Caption: Standard workflow for GC-MS analysis.

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.

-

Separation: The compound travels through a heated capillary column (e.g., a DB-5ms), separating it from any impurities based on boiling point and polarity.

-

Ionization: The eluted compound enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation (M⁺•).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, generating a mass spectrum that plots ion abundance versus m/z.

Predicted Mass Spectrum Data (EI)

The calculated molecular weight of C₇H₃F₅ is 182.02 g/mol .

| m/z (Mass/Charge) | Proposed Fragment | Rationale |

| 182 | [C₇H₃F₅]⁺• (M⁺•) | Molecular Ion |

| 163 | [M - F]⁺ | Loss of a fluorine atom, a common fragmentation for polyfluorinated compounds.[4] |

| 131 | [M - CHF₂]⁺ | Cleavage of the difluoromethyl group. |

| 112 | [C₆H₂F₂]⁺• | Loss of CHF₃ from the molecular ion. |

| 69 | [CF₃]⁺ | While not directly present, this fragment is common in highly fluorinated compounds and may arise from rearrangement. |

-

Expert Rationale: The molecular ion peak should be clearly visible. The fragmentation of polyfluorinated benzenes is often characterized by the loss of halogen atoms or side chains.[4] The stability of the aromatic ring means that fragments retaining the ring structure, such as [M - F]⁺ and [M - CHF₂]⁺, are expected to be prominent.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 2980 - 2900 | Weak | Aliphatic C-H Stretch (in CHF₂) |

| 1620 - 1580 | Medium | Aromatic C=C Ring Stretch |

| 1400 - 1000 | Strong, Broad | C-F Stretching (Aromatic and Aliphatic) |

| 900 - 675 | Medium-Strong | Aromatic C-H Out-of-Plane Bend |

-

Expert Rationale: The most dominant feature in the IR spectrum will be the very strong and broad absorption band(s) in the 1400-1000 cm⁻¹ region, which is characteristic of C-F stretching vibrations.[5] The presence of both aromatic and aliphatic C-F bonds will contribute to the complexity of this region. The C-H stretching and aromatic C=C stretching bands will confirm the presence of the benzene ring and the difluoromethyl group.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of 2-(difluoromethyl)-1,3,5-trifluorobenzene is a clear demonstration of the power of modern spectroscopic techniques when used in concert.

-

Mass Spectrometry establishes the correct molecular formula (C₇H₃F₅) via the molecular ion at m/z 182.

-

Infrared Spectroscopy confirms the presence of the key functional groups: an aromatic ring (C=C, C-H stretches) and carbon-fluorine bonds (strong C-F stretch).

-

NMR Spectroscopy provides the definitive and unambiguous structural map. ¹H NMR confirms the presence of one aromatic and one difluoromethyl proton. ¹³C NMR shows the five unique carbon environments. Crucially, ¹⁹F NMR, with its high resolution and predictable coupling patterns, confirms the distinct electronic environments of the aromatic and aliphatic fluorines and their spatial relationships to each other and to the protons.

Together, these techniques provide a robust, self-validating dataset that leaves no ambiguity in the final structural assignment. This integrated approach is the gold standard in chemical research and development, ensuring the absolute integrity of the molecules we synthesize and study.

References

- Vertex AI Search, Supporting Information. (n.d.).

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- SciEngine, Supporting information. (n.d.).

- The Royal Society of Chemistry, Supporting information. (n.d.).

- DTIC, MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES. (n.d.).

- Bentham Science. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.

- University of California, Irvine. (n.d.). 19F NMR Reference Standards.

Sources

A Technical Guide to 2-(Difluoromethyl)-1,3,5-trifluorobenzene: A Building Block in Modern Chemistry

CAS Number: 1214338-85-8

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethyl)-1,3,5-trifluorobenzene (CAS Number 1214338-85-8), a fluorinated aromatic compound with potential applications in medicinal chemistry, agrochemicals, and materials science. While specific research on this particular molecule is limited, this document extrapolates its properties, potential synthetic routes, and reactivity based on established principles of organic chemistry and the known behavior of related fluorinated compounds. The guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar building blocks in their synthetic endeavors.

Introduction: The Significance of Fluorinated Aromatic Compounds

The introduction of fluorine into organic molecules can have profound effects on their physicochemical and biological properties.[1][2] In the realm of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[3] The unique electronic properties of the C-F bond, being highly polarized and strong, contribute to these desirable attributes. Aromatic fluorinated compounds, in particular, are key components in a vast array of pharmaceuticals and agrochemicals.[4][5]

2-(Difluoromethyl)-1,3,5-trifluorobenzene belongs to this important class of molecules. Its structure combines a trifluorinated benzene ring with a difluoromethyl group, both of which are sought-after motifs in modern synthetic chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214338-85-8 | |

| Molecular Formula | C₇H₃F₅ | |

| Molecular Weight | 182.09 g/mol | |

| Appearance | Solid | |

| SMILES | FC(F)c1c(F)cc(F)cc1F | |

| InChI | 1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H |

The Difluoromethyl Group: A Key Bioisostere

The difluoromethyl (-CHF₂) group is of particular interest in medicinal chemistry as it can serve as a lipophilic bioisostere for a hydroxyl or thiol group. This substitution can lead to improved cell membrane permeability and enhanced metabolic stability without significantly altering the molecule's conformation. The hydrogen atom of the difluoromethyl group can also act as a weak hydrogen bond donor, potentially influencing molecular interactions with biological targets.

Potential Synthetic Strategies

While a specific, published synthesis for 2-(Difluoromethyl)-1,3,5-trifluorobenzene has not been identified, its synthesis can be envisioned through established methodologies for the preparation of fluorinated aromatic compounds.

Synthesis of the 1,3,5-Trifluorobenzene Core

The 1,3,5-trifluorobenzene scaffold is a common starting material or intermediate in the synthesis of more complex molecules.[6][7] General methods for its preparation often involve nucleophilic aromatic substitution (SNAr) reactions on polychlorinated benzenes.

A plausible synthetic route to a precursor for 2-(Difluoromethyl)-1,3,5-trifluorobenzene could start from 1,3,5-trichlorobenzene. Halogen exchange (Halex) fluorination using a fluoride source like potassium fluoride is a common industrial method.[8][9]

Caption: General synthetic approach to the 1,3,5-trifluorobenzene core.

Introduction of the Difluoromethyl Group

The introduction of a difluoromethyl group onto an aromatic ring can be achieved through various methods, often involving a difluorocarbene precursor.

Conceptual Experimental Protocol: Difluoromethylation of a Precursor

This protocol is a generalized procedure based on known difluoromethylation reactions and would require optimization for the specific substrate.

-

Precursor Synthesis: A suitable precursor, such as a 2-halo-1,3,5-trifluorobenzene, would be synthesized.

-

Difluoromethylation Reaction:

-

To a solution of the precursor in a suitable solvent (e.g., DMF, THF), add a difluoromethylating agent. Common reagents for generating difluorocarbene include sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Ruppert-Prakash reagent (TMSCF₃) with a suitable initiator.[10]

-

The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction temperature and time will depend on the chosen reagent and substrate and may range from low temperatures to elevated temperatures.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or distillation.

-

Caption: A conceptual workflow for the synthesis of 2-(Difluoromethyl)-1,3,5-trifluorobenzene.

Expected Reactivity and Potential Applications

The reactivity of 2-(Difluoromethyl)-1,3,5-trifluorobenzene will be dictated by its two key structural features: the electron-deficient trifluorinated aromatic ring and the difluoromethyl group.

-

Aromatic Ring Reactivity: The highly electron-withdrawing fluorine atoms make the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, making it a versatile intermediate for the synthesis of more complex molecules.

-

Difluoromethyl Group Reactivity: The C-H bond of the difluoromethyl group can be a site for radical reactions. Additionally, under certain conditions, the difluoromethyl group can be further functionalized.

Given these characteristics, 2-(Difluoromethyl)-1,3,5-trifluorobenzene could serve as a valuable building block in the following areas:

-

Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates, where the fluorinated motifs can enhance pharmacological properties.[3][4]

-

Agrochemicals: In the development of new pesticides and herbicides with improved efficacy and environmental profiles.[7]

-

Materials Science: As a monomer or additive in the creation of advanced polymers and liquid crystals with enhanced thermal and chemical stability.[6][11]

Conclusion

2-(Difluoromethyl)-1,3,5-trifluorobenzene is a chemical entity with significant potential as a building block in various fields of chemical synthesis. While specific data on this compound is scarce, its structural features suggest a rich and versatile chemistry. This guide provides a foundational understanding of its properties and potential applications based on the well-established principles of fluorine chemistry. Further research into the synthesis and reactivity of this molecule is warranted to fully unlock its potential.

References

-

Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry. (2013-12-24). [Link]

-

Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry. [Link]

-

Process For The Preparation Of Fluorinated Aromatic Compounds. Quick Company. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. (2024-08-02). [Link]

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. [Link]

- Process for the preparation of difluorobenzenes.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

2-(Difluoromethoxy)-1,3,5-trifluoro-benzene | C7H3F5O | CID 18344231. PubChem. [Link]

-

Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chemical Communications (RSC Publishing). [Link]

-

1,3,5-Trifluorobenzene. NIST WebBook. [Link]

-

Exploring the Versatility of 1,3,5-Trifluorobenzene: Applications and Properties. Ningbo Inno Pharmchem Co.,Ltd.. (2025-03-02). [Link]

-

Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry. (2020-09-03). [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis [beilstein-journals.org]

- 4. connectsci.au [connectsci.au]

- 5. connectsci.au [connectsci.au]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [guidechem.com]

- 9. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

The Dawn of Fluorinated Aromatics: An In-depth Technical Guide to Early Studies on Polyfluorinated Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a New Field of Organic Chemistry

The introduction of fluorine into organic molecules has had a profound impact on the fields of materials science, agrochemicals, and pharmaceuticals. The unique properties conferred by fluorine—such as enhanced thermal stability, increased lipophilicity, and altered electronic characteristics—have made polyfluorinated compounds indispensable tools in modern chemistry. This guide delves into the seminal, early-stage research on polyfluorinated alkylbenzenes, providing a detailed look at the foundational synthetic methodologies, the challenges faced by pioneering chemists, and the initial characterization of these novel compounds. Understanding these early studies offers valuable insights into the fundamental principles that continue to underpin the ever-expanding field of organofluorine chemistry.

Part 1: The Swarts Reaction - A Foundational Method for Side-Chain Fluorination

The journey into the synthesis of polyfluorinated alkylbenzenes begins with the pioneering work of Belgian chemist Frédéric Swarts. In the late 19th and early 20th centuries, direct fluorination of aromatic compounds was a perilous and often explosive endeavor. Swarts circumvented this challenge by developing a halogen exchange (halex) reaction, which now bears his name. His work on the synthesis of benzotrifluoride from benzotrichloride laid the groundwork for the field.[1][2]

The Causality Behind Experimental Choices

Swarts's choice of antimony trifluoride (SbF₃) as a fluorinating agent was a stroke of genius. He needed a reagent that was reactive enough to replace chlorine with fluorine but not so aggressive as to cause decomposition of the aromatic ring. Antimony trifluoride, often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) to enhance its reactivity, proved to be an effective and controllable reagent for this purpose. The reaction proceeds through a stepwise replacement of the chlorine atoms on the trichloromethyl group with fluorine.[2]

Experimental Protocol: Synthesis of Benzotrifluoride via the Swarts Reaction (circa 1898)

This protocol is a reconstruction based on the early work of Frédéric Swarts.[1]

Objective: To synthesize benzotrifluoride (α,α,α-trifluorotoluene) from benzotrichloride using antimony trifluoride.

Apparatus:

-

A retort or flask fitted with a reflux condenser.

-

A heating source (e.g., a sand bath or oil bath).

-

Distillation apparatus for purification.

Reagents:

-

Benzotrichloride (C₆H₅CCl₃)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalytic amount)

Step-by-Step Methodology:

-

Reaction Setup: In a retort, combine benzotrichloride with a stoichiometric amount of antimony trifluoride. A small, catalytic amount of antimony pentachloride can be added to initiate the reaction more readily.

-

Heating: Gently heat the mixture. The reaction is exothermic, and controlling the temperature is crucial to prevent side reactions and decomposition. The reaction likely proceeds through intermediate stages of benzodifluorochloride (C₆H₅CF₂Cl) and benzofluorodichloride (C₆H₅CFCl₂).

-

Reflux: Maintain the reaction mixture at reflux to ensure the complete conversion of benzotrichloride to benzotrifluoride. The progress of the reaction could be monitored by observing changes in the boiling point of the mixture.

-

Isolation: After the reaction is complete, the crude benzotrifluoride is isolated by distillation directly from the reaction mixture.

-

Purification: The distilled product is then subjected to fractional distillation to separate the benzotrifluoride from any remaining starting materials or intermediates.

Diagram of the Swarts Reaction Workflow:

Caption: Workflow for the synthesis of benzotrifluoride via the Swarts reaction.

Part 2: Advancements in Side-Chain Fluorination - The Use of Hydrogen Fluoride

While the Swarts reaction was a monumental step, it had its limitations, including the use of a corrosive and toxic heavy metal halide. In 1938, J. H. Simons and C. J. Lewis at Pennsylvania State College reported a significant improvement in the synthesis of benzotrifluoride by using anhydrous hydrogen fluoride (HF) as the fluorinating agent.[1]

Rationale for a New Approach

The primary motivation for seeking an alternative to the Swarts method was likely the desire for a more direct and potentially more cost-effective industrial process. Hydrogen fluoride is a more fundamental source of fluorine than antimony trifluoride. Simons and Lewis discovered that in a copper vessel, the reaction of benzotrichloride with HF proceeded smoothly, yielding benzotrifluoride with fewer side reactions compared to the antimony trifluoride method.

Experimental Protocol: The Simons and Lewis Method for Benzotrifluoride Synthesis (1938)

This protocol is based on the 1938 publication by J. H. Simons and C. J. Lewis.[1]

Objective: To prepare benzotrifluoride in high yield by the action of anhydrous hydrogen fluoride on benzotrichloride.

Apparatus:

-

A copper flask equipped with a stirrer or agitator.

-

An ice bath to maintain a low reaction temperature.

-

A copper tube for the introduction of gaseous hydrogen fluoride.

-

An exit tube for the gaseous byproducts.

-

Distillation apparatus for purification.

Reagents:

-

Benzotrichloride (C₆H₅CCl₃)

-

Anhydrous hydrogen fluoride (HF)

Step-by-Step Methodology:

-

Reaction Setup: Place the benzotrichloride in the copper flask. The use of a copper vessel is crucial as it is resistant to corrosion by hydrogen fluoride under the reaction conditions.

-

Cooling: Cool the flask to 0°C using an ice bath. This helps to control the exothermic reaction and minimize the formation of tars and resins.

-

Introduction of HF: Slowly and continuously bubble gaseous anhydrous hydrogen fluoride through the benzotrichloride via a copper tube that extends to the bottom of the flask. The reaction mixture should be stirred or agitated throughout this process to ensure good mixing.

-

Venting Byproducts: The exit gases, primarily hydrogen chloride (HCl) along with some unreacted HF and a small amount of benzotrifluoride, are vented through an exit tube.

-

Reaction Monitoring and Completion: The reaction is considered complete when the evolution of hydrogen chloride ceases.

-

Work-up and Purification: The reaction mixture is then washed, likely with water and a dilute base to remove residual acids, and then dried. The final product is purified by fractional distillation.

Diagram of the Simons and Lewis Synthesis Workflow:

Caption: Workflow for the synthesis of benzotrifluoride using anhydrous hydrogen fluoride.

Part 3: Early Studies on Other Polyfluorinated Alkylbenzenes

Research in the mid-20th century began to expand beyond the synthesis of benzotrifluoride to include molecules with multiple trifluoromethyl groups.

Synthesis of Bis(trifluoromethyl)benzenes

The synthesis of bis(trifluoromethyl)benzenes from the corresponding bis(trichloromethyl)benzenes was a logical extension of the earlier work. For instance, McBee and coworkers in 1949 described the fluorination of bis(trichloromethyl)benzene using anhydrous hydrogen fluoride in the presence of antimony(V) chloride at room temperature.[3][4][5] This work demonstrated the applicability of these methods to the synthesis of more highly fluorinated alkylbenzenes.

Table 1: Early Methods for the Synthesis of Polyfluorinated Alkylbenzenes

| Compound | Precursor | Fluorinating Agent(s) | Key Researchers/Year |

| Benzotrifluoride | Benzotrichloride | SbF₃ (with SbCl₅ catalyst) | Frédéric Swarts (1898)[1][2] |

| Benzotrifluoride | Benzotrichloride | Anhydrous HF | J. H. Simons & C. J. Lewis (1938)[1] |

| Bis(trifluoromethyl)benzene | Bis(trichloromethyl)benzene | Anhydrous HF (with SbCl₅ catalyst) | McBee et al. (1949)[3][4][5] |

Part 4: Early Characterization Techniques

In the late 19th and early 20th centuries, chemists relied on a limited set of techniques to characterize their newly synthesized compounds.

-

Physical Properties: The primary methods for characterization were the determination of physical constants. This included measuring the boiling point, melting point, density, and refractive index. These values served as important indicators of a compound's identity and purity.

-

Elemental Analysis: Combustion analysis was a critical technique to determine the empirical formula of a compound by precisely measuring the amounts of carbon and hydrogen. Halogen analysis would also have been performed to confirm the fluorine content.

-

Chemical Derivatization: In some cases, the structure of a new compound was confirmed by converting it into a known substance through a series of chemical reactions.

Modern spectroscopic techniques like NMR and mass spectrometry, which are now routine, were not available to these early pioneers. Their ability to isolate and correctly identify these compounds is a testament to their meticulous experimental skills.

Conclusion: A Legacy of Innovation

The early studies on polyfluorinated alkylbenzenes, spearheaded by the ingenuity of chemists like Frédéric Swarts and later refined by researchers such as Simons and Lewis, laid the essential groundwork for the vast field of organofluorine chemistry. These foundational methods for side-chain fluorination opened the door to the synthesis of a new class of compounds with unique and valuable properties. The principles established in these early investigations continue to be relevant, and an appreciation of this history provides a deeper understanding of the ongoing development of novel fluorinated molecules for a wide array of applications, from advanced materials to life-saving pharmaceuticals.

References

- McBee, E. T., et al. (1949). Journal of the American Chemical Society, 71, 1490-1491.

- Smith, W. C., et al. (1958). U.S.

- Murray, et al. (1947). Industrial and Engineering Chemistry, 39(3), 302-305.

- Swarts, F. (1898). Bulletin de l'Academie Royale de Belgique, 35, 375-420.

-

Simons, J. H., & Lewis, C. J. (1938). The Preparation of Benzotrifluoride. Journal of the American Chemical Society, 60(2), 492. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

- Various Authors. (1960). Journal of the Chemical Society, 4003-4010.

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0953557A1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 4. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 5. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Difluoromethylated Aromatics

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The difluoromethyl (CF₂H) group has emerged as a uniquely valuable motif in modern medicinal and materials chemistry. Its ability to act as a lipophilic hydrogen bond donor allows it to serve as a bioisostere for hydroxyl, thiol, and amine groups, profoundly impacting molecular properties like metabolic stability, membrane permeability, and target-binding affinity.[1][2][3][4][5] This guide provides a field-proven perspective on the synthesis and definitive characterization of difluoromethylated aromatics, moving beyond mere protocols to explain the underlying principles that govern successful outcomes. We will explore robust synthetic strategies, from transition-metal catalysis to radical pathways, and detail the indispensable analytical techniques required for unambiguous structural validation.

The Strategic Importance of the Difluoromethyl Group

Before delving into synthetic protocols, it is crucial to understand why the Ar-CF₂H moiety is a subject of intense investigation. Unlike the more common trifluoromethyl (CF₃) group, the CF₂H group possesses a polarized C-H bond, rendering it a competent hydrogen bond donor.[3][6] This unique feature allows it to form productive interactions with biological targets, such as enzymes and receptors.[3] Furthermore, replacing a methyl group with a difluoromethyl group can lead to a more modest increase in lipophilicity compared to a trifluoromethyl substitution, providing a nuanced tool for fine-tuning drug-like properties. The incorporation of the CF₂H group is, therefore, a key strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic profiles.[3][4][7]

Synthetic Strategies for Aromatic Difluoromethylation

The introduction of a CF₂H group onto an aromatic ring can be achieved through several strategic approaches. The choice of method is dictated by factors such as the electronic nature of the aromatic substrate, functional group tolerance, and the desired stage of introduction (early-stage vs. late-stage functionalization).

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions represent one of the most powerful and versatile methods for forming Ar-CF₂H bonds, offering broad substrate scope and functional group compatibility.

Palladium catalysis is a cornerstone of modern organic synthesis. In the context of difluoromethylation, Pd-catalyzed reactions often involve the coupling of an aryl precursor (like a boronic acid or halide) with a difluoromethyl source. A common strategy involves an in-situ generation of a difluorocarbene, which is then captured by the palladium catalyst.[8][9]

Conceptual Workflow: Pd-Catalyzed Difluoromethylation

Caption: General workflow for Pd-catalyzed difluoromethylation.

Mechanism: Pd-Catalyzed Difluoromethylation of Arylboronic Acids A plausible mechanism involves the formation of a palladium(II) species, which undergoes transmetalation with the arylboronic acid. Concurrently, the difluorocarbene precursor generates :CF₂, which inserts into the Pd-O bond. Subsequent reductive elimination forms the desired Ar-CF₂H product and regenerates the active palladium catalyst.[9]

Field-Proven Protocol: Palladium-Catalyzed Difluoromethylation of an Arylboronic Acid

-

Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the arylboronic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., SPhos, 0.10 mmol, 10 mol%).

-

Reagent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL). Stir the mixture for 10 minutes at room temperature.

-

Difluoromethyl Source: Add the difluoromethylating agent, such as ethyl bromodifluoroacetate (BrCF₂CO₂Et, 2.0 mmol), followed by a base (e.g., K₂CO₃, 3.0 mmol).

-

Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure difluoromethylated aromatic compound.

Copper- and nickel-based systems have emerged as powerful, cost-effective alternatives to palladium. Copper-catalyzed methods can directly couple aryl iodides with difluoromethyl sources like TMSCF₂H or zinc-based reagents.[10][11] Nickel catalysis is particularly effective for coupling aryl halides and triflates with stable difluoromethyl zinc reagents, often proceeding at room temperature.[6][9][12]

Table 1: Comparison of Metal-Catalyzed Difluoromethylation Strategies

| Catalyst | Typical Aryl Precursor | Common CF₂H Source | Key Advantages |

|---|---|---|---|

| Palladium | Arylboronic acids/esters | BrCF₂CO₂Et, HCF₂Cl | Excellent functional group tolerance, well-understood mechanisms.[8][9] |

| Copper | Aryl iodides | TMSCF₂H, (CF₂H)₂Zn | Cost-effective, mild conditions for electron-deficient arenes.[10][13] |

| Nickel | Aryl iodides, bromides, triflates | (DMPU)₂Zn(CF₂H)₂ | High efficiency, operates at room temperature, broad scope.[6][12] |

Radical Difluoromethylation

Radical pathways, particularly those enabled by visible-light photoredox catalysis, have revolutionized the synthesis of complex molecules, including late-stage functionalization of drug candidates.[6][14] These methods generate a difluoromethyl radical (•CF₂H), which can then engage with aromatic systems.

Mechanism: Photoredox-Catalyzed Radical Difluoromethylation This process typically involves a photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex) that, upon excitation by visible light, engages in a single-electron transfer (SET) with a radical precursor like Zn(SO₂CF₂H)₂ or an electrophilic N-oxide derived reagent.[6][15][16] The resulting •CF₂H radical adds to the (hetero)aromatic ring, and a subsequent oxidation and deprotonation sequence yields the final product.

Caption: Simplified photoredox cycle for radical difluoromethylation.

Key Advantages of Radical Methods:

-

Mild Conditions: Reactions are often run at room temperature using visible light, preserving sensitive functional groups.[16]

-

Late-Stage Functionalization: The high functional group tolerance makes these methods ideal for modifying complex, drug-like molecules at a late stage in the synthesis.[6][17]

-

C-H Activation: Many protocols directly functionalize aromatic C-H bonds, offering excellent step economy by avoiding pre-functionalization of the aromatic ring.[6][10]

Field-Proven Protocol: Visible-Light C-H Difluoromethylation of an Electron-Rich Heteroarene

-

Setup: In a vial equipped with a magnetic stir bar, combine the heteroarene (0.5 mmol), the difluoromethyl radical precursor (e.g., Zn(SO₂CF₂H)₂, 1.0 mmol), and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.01 mmol, 2 mol%).

-

Solvent: Add a degassed solvent (e.g., acetonitrile or DMSO, 2 mL).

-

Reaction: Seal the vial and stir the mixture under an inert atmosphere. Irradiate with a blue LED lamp (λ ≈ 450 nm) at room temperature. Vigorous stirring is essential.

-

Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the desired product.

Definitive Characterization of Difluoromethylated Aromatics

Unambiguous structural confirmation is non-negotiable in pharmaceutical and materials research. The unique spectroscopic properties of the fluorine atom make NMR spectroscopy the gold standard for characterizing these compounds, complemented by mass spectrometry.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive evidence for the successful installation of a CF₂H group. Analysis of ¹H, ¹³C, and ¹⁹F spectra is required for full characterization.

Table 2: Characteristic NMR Data for the Ar-CF₂H Moiety

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Coupling Constants (J) | Multiplicity | Causality |

|---|---|---|---|---|

| ¹H (of CH F₂) | 5.5 - 7.5 | ²JHF ≈ 50 - 60 Hz | Triplet (t) | The proton signal is split into a triplet by the two adjacent, equivalent fluorine atoms (n+1 rule, where n=2).[18][19] |

| ¹³C (of C F₂H) | 110 - 125 | ¹JCF ≈ 230 - 250 Hz | Triplet (t) | The carbon signal is split into a triplet by the two fluorine atoms to which it is directly bonded. The ¹JCF coupling is characteristically large.[18][20] |

| ¹⁹F (of CF ₂H) | -80 to -130 (vs. CFCl₃) | ²JFH ≈ 50 - 60 Hz | Doublet (d) | The two equivalent fluorine nuclei are split into a doublet by the single adjacent proton.[19] |

Protocol: Acquiring a Full Set of NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Look for a triplet in the 5.5-7.5 ppm region with a coupling constant of approximately 50-60 Hz.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single peak should be observed. Then, acquire a proton-coupled ¹⁹F spectrum. This peak should now appear as a doublet with a coupling constant matching that observed in the ¹H spectrum.

-

¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum. Look for a triplet in the 110-125 ppm region with a large coupling constant (~240 Hz). This large coupling is a hallmark of a C-F bond.

-

Validation: The internal consistency of the coupling constants (²JHF in the proton spectrum must equal ²JFH in the fluorine spectrum) provides a self-validating system for confirming the Ar-CF₂H structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound.

-

Low-Resolution MS (e.g., GC-MS, LC-MS): Provides the molecular ion peak (M⁺), confirming the overall mass of the product. The fragmentation pattern can also offer structural clues.

-

High-Resolution MS (HRMS): This is the critical technique for confirming the elemental formula. The exact mass of fluorine (18.9984 Da) is distinct, and HRMS can confirm the presence of two fluorine atoms in the molecular formula with high confidence (typically to within 5 ppm mass accuracy).[21]

Conclusion

The synthesis of difluoromethylated aromatics is a dynamic and rapidly evolving field, driven by the profound impact of the CF₂H group on molecular properties relevant to drug discovery and materials science. Mastery of both modern synthetic methods—from palladium-catalyzed cross-couplings to photoredox-mediated C-H functionalization—and rigorous characterization techniques is paramount. As a Senior Application Scientist, my recommendation is to approach this chemistry with a dual focus: select the synthetic strategy that best fits the substrate and desired outcome, and then apply a multi-technique analytical approach, led by NMR, to validate the structure with absolute certainty. This meticulous, knowledge-driven process ensures the integrity of the research and accelerates the development of next-generation chemical entities.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link][1][2][22]

-

Saphier, S. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link][3][23]

-

Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(11), 6343-6391. [Link][6][17]

-

Zhang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8839. [Link][5][7]

-

Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry, 62(11), 5513-5524. [Link][24]

-

McAtee, J. R., et al. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Angewandte Chemie International Edition, 57(31), 9942-9946. [Link][25]

-

Koike, T., & Akita, M. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link][14]

-

Levin, M. D., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9942-9946. [Link][26]

-

Chen, K., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Chemistry, 11, 423–429. [Link][27]

-

Postigo, A. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(10), 2639. [Link][15]

-

Wang, R., et al. (2014). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 16(18), 4742–4745. [Link][16]

-

Feng, Z., Min, Q.-Q., & Zhang, X. (2016). A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. Organic Letters, 18(1), 44-47. [Link][8]

-

Zhang, W., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. CCS Chemistry. [Link][9]

-

Paquin, J.-F. (Ed.). (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link][28]

-

Dodd, G. H., Golding, B. T., & Ioannou, P. V. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 466-471. [Link][20]

-

Qing, F.-L., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(19), 5050–5053. [Link][11]

-

Amii, H., et al. (2009). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 11(23), 5442–5445. [Link][13]

-

Codée, J., et al. (2024). Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. Environmental Science & Technology. [Link][21]

-

Xu, L., & Vicic, D. A. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(8), 2536–2539. [Link][12]

-

Shen, Y., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 51(74), 14113-14116. [Link][19]

Sources

- 1. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. | Semantic Scholar [semanticscholar.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

- 20. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

structural elucidation of 2-(difluoromethyl)-1,3,5-trifluorobenzene

An In-depth Technical Guide to the Structural Elucidation of 2-(difluoromethyl)-1,3,5-trifluorobenzene

Abstract